molecular formula C7H10O2 B7823413 Allyl butenoate

Allyl butenoate

Cat. No. B7823413
M. Wt: 126.15 g/mol
InChI Key: WNJBUWVXSNLWEQ-UHFFFAOYSA-N
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Description

Allyl butenoate is a useful research compound. Its molecular formula is C7H10O2 and its molecular weight is 126.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality Allyl butenoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Allyl butenoate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Catalytic Processes : Allyl butenoate plays a role in catalytic processes, such as the insertion of CO2 into a palladium allyl bond and the catalyzed carboxylation of allyl stannanes, which are important in organic synthesis and industrial applications (Johansson & Wendt, 2007).

  • Synthetic Chemistry : It is used in the synthesis of various organic compounds. For example, a one-flask reaction sequence involving the ring closing metathesis of butenoates derived from allylic alcohols has been demonstrated (Schmidt & Kunz, 2012).

  • Plant Growth and Development : Allyl butenoate and its catabolites influence plant growth and development, affecting processes downstream of the auxin signaling cascade and influencing the progression of the cell cycle (Katz et al., 2020).

  • Glycopeptide Synthesis : It is utilized in the solid-phase synthesis of glycopeptides, which has implications in the development of pharmaceuticals and biomolecules (Nakahara et al., 2000).

  • Organic Synthesis and Transformation : Allyl butenoate is involved in the efficient synthesis of various organic compounds, such as 2-aryloxy butenoates, through allylic C-H bond carboxylation (Ueno et al., 2017).

  • Preparation of Novel Compounds : It aids in the preparation of novel compounds, such as allylic selenols, which are significant in the field of organometallic chemistry (Riague and Guillemin, 2002).

  • Natural Product Synthesis : It is used in the synthesis of natural products and the investigation of their structures, such as in the study of fusanolide A (Schmidt & Kunz, 2012).

  • Pharmaceutical Research : Allyl butenoate derivatives have shown potential in pharmaceutical research, such as in the synthesis of α,β-unsaturated γ-lactones with biological properties (Chen et al., 2006).

  • Functionalized Compounds Synthesis : It is involved in the synthesis of functionally substituted amides and esters of butenoic acid, which are important in various chemical industries (Petkevich et al., 2004).

  • Anti-inflammatory Applications : Certain derivatives of allyl butenoate have shown anti-inflammatory activity, indicating potential therapeutic applications (Matsui et al., 2007).

  • Heterocyclic Compound Synthesis : It's used in the synthesis of heterocyclic compounds such as 2,3-dihydrobenzofurans and indolines, which are significant in medicinal chemistry (Yang et al., 2018).

properties

IUPAC Name

prop-2-enyl but-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2/c1-3-5-7(8)9-6-4-2/h3-5H,2,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNJBUWVXSNLWEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC(=O)OCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80864945
Record name Allyl 2-butenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80864945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Allyl butenoate

CAS RN

20474-93-5
Record name 2-Propen-1-yl 2-butenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20474-93-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Allyl 2-butenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80864945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
U Bersellini, M Catellani, GP Chiusoli… - … Catalysis: Volume 3, 1979 - Springer
… a larger excess of allyl butenoate is used. To put in evidence … with rhodium, we used an allyl butenoate to complex ratio of S in … We also could observe that allyl butenoate disappears in …
Number of citations: 5 link.springer.com
RJ Franks, KM Nicholas - Organometallics, 2000 - ACS Publications
… Heating a 1:1 THF solution of allyltributyltin (1a) and allyl chloride (2a) under 30−50 atm of CO 2 with 10 mol % Pd(PPh 3 ) 4 produced the allyl butenoate 3a in 50% isolated yield (eq 4)…
Number of citations: 93 pubs.acs.org
GP Chiusoli - Pure and Applied Chemistry, 1980 - degruyter.com
… transfer from the carbon to the oxygen of the same molecule, the latter and faster consisting of hydrogen transfer to the carboxylic oxygen of a second molecule of allyl butenoate, …
Number of citations: 25 www.degruyter.com
AH Butt, G áStuart Cockerill, HJ Easterfield… - Journal of the …, 1999 - pubs.rsc.org
… Triphenylphosphine (3.38 mmol, 0.89 g) was added to a stirred solution of the allyl butenoate (2.11 mmol, 0.63 g), palladium acetate (0.10 mmol, 0.02 g) and morpholine (2.54 mmol, …
Number of citations: 23 pubs.rsc.org
M Bassetti, A D'Annibale - Synthesis of Heterocycles by Metathesis …, 2017 - Springer
… Very recently, the performance of thirteen different commercially available ruthenium catalysts was evaluated and compared in the RCM of the simple allyl butenoate 100. Such …
Number of citations: 3 link.springer.com

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